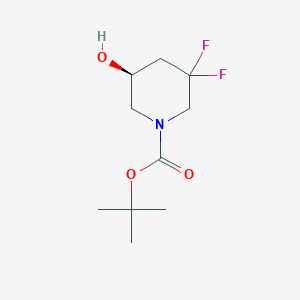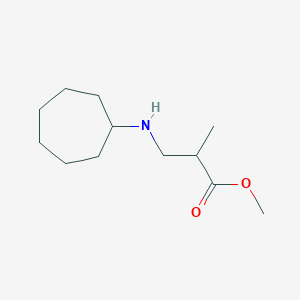![molecular formula C10H21NO2 B6352556 Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate CAS No. 40870-87-9](/img/structure/B6352556.png)
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate
説明
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . They occur widely in nature and generally have pleasant odors, often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .
Molecular Structure Analysis
The molecular structure of an ester features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis
The physical and chemical properties of an ester depend on its structure. For example, smaller esters are usually volatile compounds with pleasant aromas, while larger esters, like fats and vegetable oils, are non-volatile and have no smell .作用機序
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate is a chiral compound that can act as a substrate for enzymes. It is able to bind to the active site of an enzyme and interact with the enzyme’s catalytic residues, resulting in the formation of a new product. This process is known as enzyme catalysis. Additionally, this compound can act as a catalyst in the synthesis of polymers, ionic liquids, and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase. Additionally, it has been shown to have an anti-inflammatory effect, as well as an anticonvulsant effect. It has also been shown to have an antioxidant effect, as well as a neuroprotective effect.
実験室実験の利点と制限
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is widely available. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. However, it is also important to note that this compound can be toxic in high concentrations, and it should be handled with care.
将来の方向性
The potential future directions for the use of methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate are numerous. It could be used in the development of new pharmaceuticals, as a substrate for enzyme-catalyzed reactions, as a reactant in organic synthesis, as a catalyst for the production of polymers and ionic liquids, and as a starting material for the preparation of peptidomimetics and peptides. Additionally, it could be used in the development of new drugs, as a reagent for the synthesis of novel compounds, and as a tool for the study of enzyme catalysis.
科学的研究の応用
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate has a variety of applications in scientific research. It is commonly used as a substrate in enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a starting material for the preparation of a variety of compounds. Additionally, it is used as a reactant in the synthesis of peptidomimetics and peptides. It is also used as a catalyst for the production of polymers, for the synthesis of ionic liquids, and for the preparation of pharmaceuticals.
特性
IUPAC Name |
methyl 2-methyl-3-(3-methylbutylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)5-6-11-7-9(3)10(12)13-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAMRMLBUSFSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)
![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)
![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)